4-Chlorobenzamidine hydroiodide

Übersicht

Beschreibung

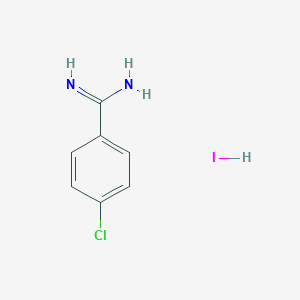

4-Chlorobenzamidine hydroiodide is an organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . It appears as a white to yellow crystalline powder and is known for its strong polarity due to the presence of the chlorobenzamidine group and iodide ion . This compound is light-sensitive and hygroscopic, meaning it absorbs moisture from the air .

Vorbereitungsmethoden

4-Chlorobenzamidine hydroiodide can be synthesized through the reaction of 4-chlorobenzonitrile with ammonium iodide in the presence of methanol . The reaction typically involves the following steps:

- Dissolve 4-chlorobenzonitrile in methanol.

- Add ammonium iodide to the solution.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and filter the precipitate.

- Wash the precipitate with cold methanol and dry it under vacuum to obtain this compound.

Analyse Chemischer Reaktionen

4-Chlorobenzamidine hydroiodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamidine group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Complex Formation: It can form complexes with metal ions, which can be useful in various catalytic processes.

Common reagents used in these reactions include methanol, ammonium iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

4-Chlorobenzamidine hydroiodide has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study published in Bioinorganic Chemistry and Applications demonstrated its effectiveness when complexed with metal ions like Co(II), Ni(II), and Cu(II) .

2. Enzyme Inhibition

This compound acts as an inhibitor for certain enzymes, particularly serine proteases. Its mechanism involves the formation of a covalent bond with the active site of the enzyme, which can lead to therapeutic applications in treating diseases where these enzymes are implicated, such as in cancer and inflammatory conditions .

3. Cell Biology

In cell biology, this compound is utilized for cell culture and transfection processes. It has been found useful in modifying cellular responses and enhancing the efficacy of gene therapy techniques .

Analytical Applications

1. Chromatography

The compound is employed in chromatographic techniques for separating and analyzing various biochemical substances. Its unique properties allow it to act as a suitable reagent in high-performance liquid chromatography (HPLC) methods .

2. Molecular Testing

It is also used in molecular testing applications, particularly in assays that require precise measurements of biomolecules. This includes applications in diagnostics where accurate detection of specific proteins or nucleic acids is crucial .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Bioinorganic Chemistry and Applications (2012) | Antimicrobial activity | Demonstrated effectiveness against bacterial strains when complexed with metal ions. |

| International Journal of PharmTech Research (2009) | Enzyme inhibition | Showed potential as a serine protease inhibitor, suggesting therapeutic uses in inflammation and cancer treatment. |

| Molecular Testing Research (2024) | Cell culture applications | Enhanced transfection efficiency in gene therapy protocols using modified cell lines. |

Wirkmechanismus

The mechanism of action of 4-chlorobenzamidine hydroiodide involves its interaction with specific molecular targets, such as serine proteases . It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can be useful in studying the role of these enzymes in various biological processes and in developing therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

4-Chlorobenzamidine hydroiodide can be compared with other similar compounds, such as:

Benzamidine hydrochloride: Similar in structure but lacks the chlorine and iodide groups, making it less polar.

4-Chlorobenzamidine hydrochloride: Similar but with a different counterion (chloride instead of iodide), which can affect its solubility and reactivity.

Diphenyleneiodonium chloride: Another compound with an iodide group but with a different core structure, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific combination of the chlorobenzamidine group and iodide ion, which imparts distinct chemical and physical properties useful in various research and industrial applications.

Biologische Aktivität

4-Chlorobenzamidine hydroiodide is a chemical compound that has garnered attention for its biological activity, particularly in the field of medicinal chemistry. This article delves into its properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Chemical Formula : C₇H₈ClIN₂

- Molecular Weight : 282.51 g/mol

- Melting Point : Approximately 235 °C (decomposes)

- CAS Number : 115297-57-9

This compound functions primarily as a potent inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, effectively blocking their activity. This inhibition has implications for various biological pathways, particularly those involving inflammation and coagulation.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antithrombotic Activity : Research indicates that this compound can inhibit thrombin, a key enzyme in the coagulation cascade, thereby reducing blood clot formation .

- Antimicrobial Properties : Some studies have suggested that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease contexts .

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects, possibly through modulation of dopaminergic pathways, which may be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease Models

A notable case study investigated the neuroprotective effects of this compound in animal models of Parkinson's disease. The study demonstrated that administration of the compound led to:

- Increased levels of dopamine in the striatum.

- Reduced neuronal apoptosis in dopaminergic neurons.

- Enhanced motor function recovery post-treatment.

These findings underscore the potential role of this compound in therapeutic strategies targeting neurodegeneration .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated:

- A significant reduction in bacterial colony counts following treatment.

- A dose-dependent response, with higher concentrations yielding greater antibacterial effects.

This suggests that the compound could be explored as an adjunct therapy in treating resistant bacterial infections .

Eigenschaften

IUPAC Name |

4-chlorobenzenecarboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2.HI/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVGWRZEYGNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Cl.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370173 | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115297-57-9 | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.